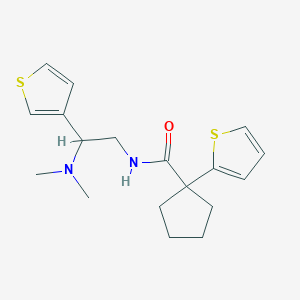

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex small molecule featuring a cyclopentane core substituted with two thiophene rings and a dimethylaminoethylcarboxamide side chain. The compound combines aromatic heterocycles (thiophenes) with a cyclopentane scaffold, a design motif observed in bioactive molecules such as indole-cyclopentane sulfonamides () and thiophene carboxamides ().

Thiophene-based carboxamides are known for their diverse biological activities, including antibacterial, antifungal, and genotoxic effects (). The cyclopentane ring likely contributes to conformational rigidity, influencing molecular interactions and packing patterns ().

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS2/c1-20(2)15(14-7-11-22-13-14)12-19-17(21)18(8-3-4-9-18)16-6-5-10-23-16/h5-7,10-11,13,15H,3-4,8-9,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOSDVGQGJRCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Conformational Flexibility : The cyclopentane ring in the target compound likely reduces conformational freedom compared to linear analogs like N-(2-Nitrophenyl)thiophene-2-carboxamide, which exhibits dihedral angles of 8.5–13.5° between aromatic rings ().

- Synthetic Complexity : Pd-mediated cyclization () is critical for constructing fused cyclopentane systems, whereas simpler carboxamides are synthesized via reflux ().

- Functional Group Influence: The dimethylaminoethyl group enhances solubility and mimics motifs in USP standards (), while thiophene rings enable π-π stacking and charge-transfer interactions ().

Crystallographic and Packing Behavior

While crystallographic data for the target compound are unavailable, analogs provide insights:

- N-(2-Nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O/S interactions and S(6) ring motifs in its crystal lattice, propagated parallel to the (010) plane ().

- Cyclopentane-fused indoles () exhibit compact packing due to rigidity, contrasting with the more flexible monomer 1 ().

- Software like Mercury CSD () can predict packing similarities between the target compound and its analogs by analyzing intermolecular interactions.

Preparation Methods

Synthetic Route Design

The target compound’s synthesis hinges on two primary intermediates:

- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid

- 2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine

A convergent strategy links these via amide bond formation. Alternative approaches include one-pot cyclization-amination and biocatalytic stereocontrol.

Key Intermediate Synthesis

1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

Friedel-Crafts Alkylation

Cyclopentanecarbonyl chloride reacts with thiophen-2-ylmagnesium bromide under anhydrous conditions to form 1-(thiophen-2-yl)cyclopentanecarbonyl chloride, followed by hydrolysis to the carboxylic acid.

Conditions :

Lithium Bromide-Catalyzed Cyclization

Inspired by Biginelli-type reactions (PMC2961284), cyclopentanecarboxaldehyde derivatives undergo cyclocondensation with thiourea in acetonitrile under LiBr catalysis.

Optimized Protocol :

2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine

Reductive Amination

Thiophen-3-ylacetone reacts with dimethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol.

Conditions :

Biocatalytic Asymmetric Reduction

Adapting CN103421854A, ketoreductase (KRED) and glucose dehydrogenase reduce 3-(dimethylamino)-1-(thiophen-3-yl)-1-acetone to the (S)-alcohol, followed by amination.

Key Advantages :

Amide Bond Formation

Coupling the carboxylic acid and amine intermediates requires precise activation.

Carbodiimide-Mediated Coupling

Protocol :

Alternative Methodologies

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.